Difelikefalin is a selective kappa opioid receptor (KOR) agonist. [, , ] It exhibits a high affinity for KORs, which are widely distributed in the peripheral and central nervous systems. [, , , ] Difelikefalin's selectivity for KORs over other opioid receptors, like mu opioid receptors (MORs), contributes to its unique pharmacological profile. [, , ] This selectivity is a key area of interest in scientific research, as it potentially allows for the development of therapeutics with reduced risk of certain adverse effects associated with MOR activation. [, , ]
Difelikefalin is derived from a series of amino acids, specifically designed to interact with kappa opioid receptors. Its chemical name is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt, with a molecular formula of C36H53N7O6. It is classified as a small synthetic peptide and has been recognized for its unique mechanism of action that distinguishes it from traditional opioids .
The synthesis of difelikefalin involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Key steps in the synthesis include:
The final product is obtained as an acetate salt, which enhances its solubility and stability in aqueous solutions.
Difelikefalin's molecular structure consists of a complex arrangement of amino acids that confer its activity at kappa opioid receptors. The molecular weight is approximately 679 g/mol when expressed as the free base. The structure features:
Key reactions include:
Difelikefalin acts as an agonist at kappa opioid receptors located peripherally rather than centrally in the nervous system. This selective action helps mitigate side effects commonly seen with central opioid agonists. The mechanism involves:
Difelikefalin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and clinical application.
Difelikefalin's primary application lies in the management of moderate-to-severe pruritus associated with chronic kidney disease in hemodialysis patients. Clinical studies have shown that it significantly improves quality of life by reducing itch severity without the central side effects typical of traditional opioids. Additional potential applications may include:
Kappa-opioid receptor (KOR) agonists have been investigated for decades as alternatives to mu-opioid receptor (MOR) agonists, which carry risks of respiratory depression, addiction, and tolerance. Early KOR agonists like spiradoline and enadoline demonstrated potent analgesic effects in preclinical models but were discontinued due to dose-limiting CNS side effects, including dysphoria, sedation, and hallucinations [1] [6]. Mixed-action opioids such as nalbuphine (KOR agonist/MOR partial agonist) were clinically used for pain but exhibited incomplete efficacy and residual psychotomimetic effects [2]. The discovery that KOR activation inhibits pruritus at the spinal cord level—via modulation of gastrin-releasing peptide receptor (GRPR) signaling—renewed interest in KOR-targeted therapies for chronic itch conditions [3] [5]. However, the historical challenge remained: separating therapeutic effects from CNS-mediated adverse events.
Table 1: Evolution of Key KOR Agonists in Drug Development
Compound | Structural Class | Primary Indication | Clinical Limitations |
---|---|---|---|
Spiradoline | Arylacetamide | Pain | Hallucinations, dysphoria |
Enadoline | Benzomorphan | Pain | Psychotomimetic effects |
Nalfurafine | Morphinan | Pruritus | Mild CNS side effects (approved in Japan) |
Asimadoline | Arylacetamide | Visceral pain | Limited CNS penetration |
Difelikefalin’s design pivoted on a critical insight: restricting compounds to the periphery could minimize CNS side effects while retaining therapeutic benefits. This was achieved through molecular polarity engineering, leveraging three key principles:
Difelikefalin (CR845, FE202845) is a synthetic tetrapeptide with the sequence Phe-D-Phe-D-Leu-Lys-NH₂, featuring:
Table 2: Structural Engineering Strategies in Difelikefalin vs. Analogues
Modification | Difelikefalin | HSK21542 | CR665 (Predecessor) |
---|---|---|---|
Amino Acid Sequence | Phe-D-Phe-D-Leu-Lys-NH₂ | D-Phe-D-Phe-D-Leu-Lys-7-AAD* | Phe-D-Phe-D-Nle-Lys-NH₂ |
Molecular Weight | 679.86 Da | 793.97 Da | 652.82 Da |
KOR Affinity (Ki) | 0.32 nM | 0.21 nM | 1.1 nM |
Brain/Plasma Ratio | 0.001 | 0.001 | 0.005 |
*7-AAD: 7-amino-2-acetyl-2,7-diazaspiro[3.5]nonane [8]
Critical structure-activity relationship (SAR) studies revealed that:
Difelikefalin’s efficacy was validated across diverse preclinical models:
Mechanistically, difelikefalin acts through:
Table 3: Preclinical Efficacy in Animal Models
Disease Model | Species | Key Efficacy Metric | Potency (ED₅₀ or Effective Dose) |
---|---|---|---|
Acetic acid-induced writhing | Mice | Inhibition of writhing episodes | 0.5 mg/kg IV |
Compound 48/80-induced itch | Mice | Reduction in scratching bouts | 0.1 mg/kg IV |
Incisional pain | Rats | Reversal of mechanical allodynia | 1.0 mg/kg IV |
CKD-associated pruritus | Mice | Improvement in pruritus severity score | 0.05 mg/kg IV |
Difelikefalin’s development was underpinned by robust intellectual property protection:
Table 4: Key Patents for Difelikefalin and Analogues
Patent/Application | Assignee | Core Claims | Priority Date |
---|---|---|---|
US 8,785,488 B2 | Cara Therapeutics | Tetrapeptide KOR agonists with D-amino acids | 2009-03-12 |
WO 2015/106551 | Cara Therapeutics | IV formulations for hemodialysis patients | 2014-01-10 |
WO2019015644 | Haisco Pharmaceutical | Spirocyclic KOR agonists (HSK21542) | 2018-01-17 |
JP 2000-086356 | Toray Industries | Tricyclic morphinan derivatives (nalfurafine) | 1998-09-18 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7